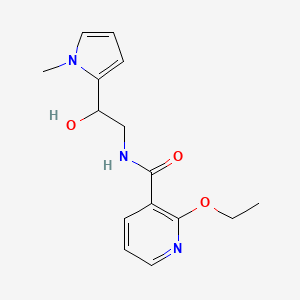

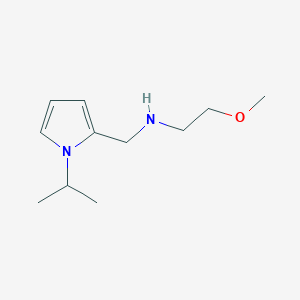

7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PTZ-343 belongs to the thiazepane class of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The compound 7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide can be associated with the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, where various aryl substituents, including phenyl and o-tolyl, are involved. These derivatives have been synthesized and characterized through methods like elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Such compounds have applications in material science and pharmaceutical research due to their unique structural and chemical properties (Özer et al., 2009).

Photolytic Rearrangements

Compounds structurally related to 7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide, specifically 4-aryl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, undergo photolytic rearrangements leading to the formation of various novel structures. These reactions and the resulting products have implications in developing new chemical synthesis methods and potentially novel therapeutics (Bhatia et al., 1998).

Fluorescence Properties

The study of compounds similar to 7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide, such as 7-diethylaminocoumarin amide compounds with phenyl terminal groups, reveals efficient solution- and solid-state fluorescence. These findings are significant for applications in material sciences, particularly in the development of fluorescent materials for sensors, imaging, and other technological applications (Sun et al., 2018).

Anticonvulsant Properties

Thiadiazole derivatives, structurally related to 7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide, exhibit potent anticonvulsant properties. Such studies contribute to the understanding of the molecular framework necessary for anticonvulsant activity, aiding in the design of new therapeutic agents for the treatment of seizure disorders (Stillings et al., 1986).

Anticancer Activities

The structural analogs of 7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide, particularly those containing thiazole or 1,3,4-thiadiazole rings, demonstrate significant anticancer activities. The development and evaluation of such compounds provide valuable insights into their potential as anticancer agents, contributing to the ongoing search for more effective cancer treatments (Gomha et al., 2017).

properties

IUPAC Name |

N-(2-methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(23-14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMMWGROFMLHNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)

![3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2877416.png)

![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)

![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)

![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)